molecular formula C19H22N2O4S2 B2829094 1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049536-06-2

1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

カタログ番号: B2829094
CAS番号: 1049536-06-2
分子量: 406.52
InChIキー: QLFMTKKXCPMWFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a high-affinity and selective antagonist for the dopamine D4.7 receptor subtype, a finding substantiated by a study published in Neuropsychopharmacology which identified its potent binding affinity (Ki = 1.4 nM) and significant selectivity over other dopamine receptor subtypes [https://www.nature.com/articles/s41386-020-0691-2]. This pharmacological profile makes it an indispensable chemical tool for neuroscientists investigating the distinct physiological roles of the D4 receptor, which is implicated in cognitive processes, attention regulation, and various neuropsychiatric conditions. Researchers utilize this compound primarily to dissect D4 receptor-mediated signaling pathways, to explore its potential involvement in the pathophysiology and treatment of disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD), and to validate novel therapeutic mechanisms in preclinical models. Its selectivity allows for the precise interrogation of D4 receptor function without the confounding effects of modulating the closely related D2 or D3 receptors, thereby enabling a clearer understanding of its unique contributions to neural circuits and behavior.

特性

IUPAC Name

4-(4-methoxyphenyl)-6,6-dioxo-1-(2-thiophen-2-ylethyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-25-15-6-4-14(5-7-15)21-18-13-27(23,24)12-17(18)20(11-19(21)22)9-8-16-3-2-10-26-16/h2-7,10,17-18H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFMTKKXCPMWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Thieno[3,4-b]pyrazinone Core:

    • Starting with a suitable thieno[3,4-b]pyrazine precursor, the core structure can be formed through cyclization reactions.
    • Conditions: Cyclization can be facilitated by heating with appropriate catalysts or under reflux conditions.

化学反応の分析

Types of Reactions: 1-(4-Methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    • Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
    • Products: Oxidized derivatives with altered electronic properties.
  • Reduction: Reduction reactions can be used to modify the thiophene ring or other parts of the molecule.

    • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
    • Products: Reduced forms with potential changes in biological activity.
  • Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.

    • Reagents: Halogenating agents, nucleophiles like amines or thiols.
    • Products: Substituted derivatives with diverse functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Chemistry:

  • Used as a building block in organic synthesis for the development of new materials and compounds.
  • Studied for its reactivity and potential to form complex molecular architectures.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
  • Used in the design of novel drug candidates targeting specific biological pathways.

Industry:

  • Potential applications in the development of advanced materials, such as organic semiconductors or polymers.
  • Used in the synthesis of specialty chemicals with unique properties.

作用機序

The mechanism by which 1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxyphenyl and thiophene groups can influence its binding affinity and specificity.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in disease pathways.
  • Receptors: Can act as agonists or antagonists at receptor sites, affecting cellular signaling.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analogues

The target compound shares its hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide core with several derivatives, differing primarily in substituent groups. Key comparisons include:

2.1.1 (4aR,7aS)-4-Cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-Dioxide (CAS 1212432-82-0)
  • Substituents :
    • Position 1: 3-Methoxyphenyl (vs. 4-methoxyphenyl in the target compound).
    • Position 4: Cyclohexyl (vs. 2-(thiophen-2-yl)ethyl).
  • Properties :
    • Molecular formula: C₁₉H₂₆N₂O₄S.
    • Molar mass: 378.49 g/mol.
    • Density: 1.286 g/cm³.
    • Boiling point: 661.3°C (predicted).
    • pKa: 4.71 (predicted) .

Key Differences :

  • The cyclohexyl substituent at position 4 is less polar than the thiophen-ethyl group, likely reducing aromatic interactions but improving lipid solubility .
2.1.2 4-(2-Phenylethyl)-1,7-Dithia-4-azaspiro[4.4]nonan-3-one 7,7-Dioxide
  • Structural Features: A spirocyclic system instead of a fused thieno-pyrazine core. Contains a phenylethyl group at position 4.
  • Synthesis : Prepared via multi-step alkylation and oxidation, emphasizing the versatility of sulfone-containing heterocycles .

Comparison :

  • The spirocyclic framework may confer greater conformational rigidity, impacting pharmacokinetic properties like metabolic stability.
Functional Group Variations
2.2.1 Thiophen-2-yl vs. Aromatic/Aliphatic Substituents
  • Thiophen-2-yl Ethyl Group: Enhances π-π stacking due to the aromatic thiophene ring.
2.2.2 Methoxyphenyl Positional Isomerism
  • 3-Methoxyphenyl (CAS 1212432-82-0):
    • Ortho-substitution may sterically hinder binding to planar biological targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure R1 (Position 1) R4 (Position 4) Molecular Formula Molar Mass (g/mol) Density (g/cm³) pKa
Target Compound Thieno[3,4-b]pyrazine-6,6-dioxide 4-Methoxyphenyl 2-(Thiophen-2-yl)ethyl C₂₀H₂₃N₂O₄S₂ 427.53 N/A N/A
CAS 1212432-82-0 Thieno[3,4-b]pyrazine-6,6-dioxide 3-Methoxyphenyl Cyclohexyl C₁₉H₂₆N₂O₄S 378.49 1.286 4.71
4-(2-Phenylethyl)-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxide Spiro[4.4]nonane-7,7-dioxide N/A 2-Phenylethyl C₁₅H₂₀N₂O₃S₂ 340.46 N/A N/A

Research Findings and Trends

  • Synthetic Flexibility: The hexahydrothieno-pyrazine-dioxide core allows diverse substitution patterns, enabling fine-tuning of physicochemical properties .
  • Biological Implications : Thiophen-ethyl derivatives exhibit enhanced binding to sulfur-recognizing enzymes (e.g., cysteine proteases) compared to aliphatic substituents .
  • Thermodynamic Stability : Cyclohexyl-substituted analogues (e.g., CAS 1212432-82-0) demonstrate higher predicted boiling points, correlating with increased van der Waals interactions .

生物活性

The compound 1-(4-methoxyphenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by multiple rings and functional groups, including a methoxyphenyl group and a thiophenyl ethyl chain. The synthesis typically involves multi-step reactions that include cyclization and functionalization of precursors derived from known heterocycles.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiadiazoles and oxadiazoles have shown promising results in inhibiting tumor growth. The compound under discussion may share similar mechanisms of action due to its structural similarities with these biologically active scaffolds.

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedIC50 (μM)
Compound AHeLa29
Compound BMCF-773
1-(4-methoxyphenyl)-...TBDTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The anticancer mechanisms for compounds related to 1-(4-methoxyphenyl)-... often involve the inhibition of key cellular pathways such as apoptosis induction, cell cycle arrest, and interference with DNA replication. The presence of sulfur in the thieno ring may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Study on Thiadiazole Derivatives

In a comparative study on thiadiazole derivatives, it was found that compounds containing multiple aromatic systems exhibited enhanced cytotoxicity against cancer cell lines like HeLa and MCF-7. The study highlighted the importance of substituent positioning and electronic effects on biological activity .

Research Findings

A recent publication detailed the synthesis of several nitrogen-rich heterocycles and their evaluation for anticancer activity. The findings suggested that modifications to the core structure significantly impacted the cytotoxicity profile, indicating potential avenues for optimizing the biological activity of compounds like 1-(4-methoxyphenyl)-... .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis of this compound involves multi-step heterocyclic chemistry. A validated approach includes:

  • Step 1 : Condensation of 4-methoxyphenylamine with thiophen-2-ylethyl precursors under reflux in toluene/heptane mixtures (1:1 ratio) with ZnCl₂ catalysis, monitored via TLC for intermediate formation .
  • Step 2 : Cyclization via sulfur dioxide incorporation under controlled oxidative conditions (e.g., H₂O₂/CH₃COOH) to form the thieno[3,4-b]pyrazine core. Shaitanov et al. (2006) reported yields of ~40–46% for analogous structures by optimizing reaction time and solvent polarity .
  • Key Optimization : Adjusting stoichiometry of thiophen-2-yl ethyl groups and using inert atmospheres (N₂) to prevent oxidation byproducts.

Q. How can the compound’s structural integrity and purity be confirmed post-synthesis?

  • X-ray Crystallography : Resolve stereochemistry of the hexahydrothieno-pyrazinone core, as demonstrated for related spirocyclic derivatives (e.g., R-factor = 0.047 for similar compounds) .
  • Spectroscopic Methods : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophen protons at δ 6.9–7.1 ppm). IR confirms sulfone groups (asymmetric S=O stretch at ~1300 cm⁻¹) .
  • HPLC-PDA : Purity >95% achieved via gradient elution (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across studies?

  • Mechanistic Reprodubility : Re-evaluate assay conditions (e.g., cell line viability, solvent controls). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from DMSO concentration thresholds (>0.1% alters protein stability) .
  • Dose-Response Refinement : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to validate target engagement. highlights the importance of correlating in vitro activity (e.g., MIC values) with in vivo pharmacokinetic profiles .
  • Data Normalization : Apply standardized positive/negative controls (e.g., cisplatin for cytotoxicity) to minimize inter-lab variability .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

  • Experimental Framework : Follow INCHEMBIOL Project guidelines (2005–2011) for abiotic/biotic transformation analysis :
    • Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) via OECD 111 (HPLC) and OECD 121 (shake-flask).
    • Phase 2 : Simulate biodegradation in soil/water matrices (ISO 11266) with LC-MS/MS quantification.
    • Phase 3 : Model bioaccumulation using quantitative structure-activity relationships (QSARs) for thiophen-containing analogs .

Q. What methodologies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Target Deconvolution : Combine CRISPR-Cas9 screening with thermal proteome profiling (TPP) to identify protein targets .
  • Metabolomic Profiling : Use 13C^{13}\text{C}-isotope tracing in HepG2 cells to map metabolic perturbations (e.g., TCA cycle inhibition) .
  • In Silico Docking : Employ Schrödinger’s Glide for virtual screening against predicted targets (e.g., kinase domains with PDB ID 1Q2) .

Q. How should researchers address challenges in crystallizing this compound for structural studies?

  • Solvent Screening : Test polar aprotic mixtures (DMSO:EtOAc, 1:3) to enhance lattice formation. achieved single crystals via slow evaporation in chloroform/methanol .
  • Temperature Gradients : Use a cooling rate of 0.5°C/hour from 50°C to 4°C to minimize disorder .
  • Additive Screening : Co-crystallize with crown ethers (e.g., 18-crown-6) to stabilize sulfone moieties .

Methodological Notes

  • Data Contradiction Analysis : Apply Bayesian statistics to reconcile conflicting bioactivity data, weighting studies by sample size and assay robustness .
  • Theoretical Frameworks : Link mechanistic hypotheses to established conceptual models (e.g., lock-and-key vs. induced-fit binding for enzyme inhibition) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。